(4-chloro-2-methylphenyl)[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methanone
Description
“(4-chloro-2-methylphenyl)[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methanone” is a complex organic compound. It contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered cyclic compound with four carbon atoms, one oxygen atom, and one double bond . This compound also contains a piperidinyl group, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of this compound could involve several steps. One possible method could involve the reaction of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide . Another possible method could involve the reaction of LiAlH4 with a suitable ester in the presence of tetrahydrofuran (THF) .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The tetrahydro-2H-pyran-4-yl group is a cyclic ether, while the piperidinyl group is a cyclic amine . The presence of these groups can significantly influence the chemical properties of the compound.Chemical Reactions Analysis
This compound can undergo several types of chemical reactions. For example, the carbonyl group in the compound can react with Wittig reagents to form various substituted alkenes . Additionally, the carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Future Directions
Properties
IUPAC Name |
(4-chloro-2-methylphenyl)-[1-(oxan-4-yl)piperidin-3-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO2/c1-13-11-15(19)4-5-17(13)18(21)14-3-2-8-20(12-14)16-6-9-22-10-7-16/h4-5,11,14,16H,2-3,6-10,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMDSZXLIRIJRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)C3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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